2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile
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Overview
Description
2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of terphenyl derivatives This compound is characterized by the presence of bromine and cyano groups attached to a benzene ring, along with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile typically involves the bromination of 4,6-diphenylbenzene-1,3-dicarbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in more complex aromatic compounds .
Scientific Research Applications
2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile depends on its specific application. In photoinitiation, for example, the compound absorbs light and undergoes a photochemical reaction to generate reactive species such as radicals or cations. These reactive species then initiate polymerization reactions, leading to the formation of polymers . The molecular targets and pathways involved in other applications would vary accordingly .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylbenzene-1,3-dicarbonitrile: Similar structure but with an amino group instead of bromine.
2-Diethylamino-4,6-diphenylbenzene-1,3-dicarbonitrile: Contains a diethylamino group, used as a high-performance photoinitiator.
Uniqueness
2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in the development of photoinitiators .
Properties
Molecular Formula |
C20H11BrN2 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C20H11BrN2/c21-20-18(12-22)16(14-7-3-1-4-8-14)11-17(19(20)13-23)15-9-5-2-6-10-15/h1-11H |
InChI Key |
DOLNYLMRANTVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)Br)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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